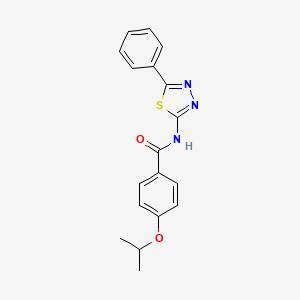

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide

Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is a heterocyclic compound featuring a benzamide core substituted with a 1,3,4-thiadiazole ring at the 5-position and an isopropoxy group at the para position of the benzene ring. This structure combines a thiadiazole moiety—known for its electron-deficient nature and bioisosteric properties—with a benzamide scaffold, which is prevalent in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-12(2)23-15-10-8-13(9-11-15)16(22)19-18-21-20-17(24-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCYOTFUBMRKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thiadiazole moiety, which is known for its diverse biological activities. Its structure can be represented as follows:

The synthesis typically involves the reaction of 5-phenyl-1,3,4-thiadiazole with various benzamide derivatives under controlled conditions. The synthetic pathway often utilizes methods such as refluxing in organic solvents and purification through recrystallization.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells.

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5d | HeLa | 0.37 | Apoptosis induction |

| 5g | HeLa | 0.73 | Cell cycle arrest |

| 5k | HeLa | 0.95 | VEGFR-2 binding |

These compounds were found to induce apoptosis and block cell cycle progression at the sub-G1 phase, highlighting their potential as chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that thiadiazole derivatives possess notable antibacterial and antifungal activities against various pathogens.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| 6a | Staphylococcus aureus | 10 | Good |

| 6d | Escherichia coli | 10 | Good |

| - | Candida albicans | 20 | Moderate |

Compounds were evaluated using the minimum inhibitory concentration (MIC) method against both Gram-positive and Gram-negative bacteria .

Case Studies

A significant case study involved the evaluation of a series of thiadiazole derivatives against multiple cancer cell lines. The study revealed that specific substitutions on the thiadiazole ring dramatically affected the biological activity, with certain compounds exhibiting IC50 values significantly lower than established drugs like sorafenib .

Another investigation focused on the antimicrobial effects of these compounds against clinical isolates of bacteria and fungi. The results indicated that modifications in the chemical structure could enhance activity against resistant strains .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : The compound appears to exert its anticancer effects primarily through apoptosis induction and inhibition of angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR).

- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell walls or interference with metabolic pathways essential for microbial growth.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Thiadiazole derivatives have shown promising results in cancer research due to their ability to inhibit specific enzymes involved in tumor growth. For instance, studies have indicated that compounds similar to N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide can act as inhibitors of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), which is implicated in various oncogenic signaling pathways. The design and synthesis of thiadiazole derivatives aimed at targeting SHP1 have demonstrated significant inhibitory activity and selectivity towards cancer cells .

1.2 Antimicrobial Properties

Research has shown that thiadiazole derivatives possess antimicrobial properties against a range of pathogens. The compound this compound has been evaluated for its effectiveness against bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

1.3 Antidepressant Activity

Recent studies have synthesized novel thiadiazole derivatives and screened them for antidepressant-like activities. The findings suggest that structural modifications in thiadiazole compounds can enhance their pharmacological effects, making them potential candidates for treating mood disorders .

2.1 DNA Interaction Studies

Thiadiazole compounds have been investigated for their interactions with DNA, which is crucial for understanding their potential as therapeutic agents. Research indicates that this compound can bind to DNA effectively, suggesting its utility in developing drugs that target genetic material in cancer therapy .

2.2 Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes linked to disease processes. For example, it has shown promise as an inhibitor of certain phosphatases involved in cellular signaling pathways that regulate cell proliferation and survival .

Material Science Applications

3.1 Organic Electronics

Thiadiazole derivatives are being explored for applications in organic electronics due to their electronic properties. The incorporation of this compound into organic photovoltaic devices has been studied for its ability to enhance charge transport and improve device efficiency .

3.2 Photophysical Properties

The photophysical characteristics of thiadiazole compounds make them suitable for use in light-emitting devices and sensors. Research into the optical properties of this compound indicates potential applications in fluorescence-based detection systems .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents and heterocyclic core. Below is a comparative analysis with key analogs:

Key Observations:

- Substituent Impact:

- The 4-isopropoxy group in the target compound may enhance lipophilicity compared to methoxy or ethoxy analogs, improving membrane permeability.

- Electron-withdrawing groups (e.g., bromo, sulfonyl in 8007-6716) increase electrophilicity, favoring interactions with nucleophilic residues in target proteins.

- Bulkier substituents (e.g., piperidine sulfonyl in 8007-6716) may reduce metabolic clearance but could limit bioavailability.

Pharmacological Activity

- Anticancer Potential: Thiadiazole derivatives like 7c and 7d () induce apoptosis via caspase-3 activation and cell cycle arrest (G2/M phase). The target compound’s isopropoxy group may modulate similar pathways but requires validation.

- Antimicrobial Activity: Oxadiazole analogs (e.g., VNI, VFV) inhibit fungal/protozoal CYP51 enzymes with IC50 values <1 µM. Thiadiazole-based compounds (e.g., BI63735) are structurally optimized for bacterial targets.

- Antiparasitic Screening: Compound 8007-6716 is prioritized for Chagas disease due to its piperidine sulfonyl group, which mimics sterol substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.